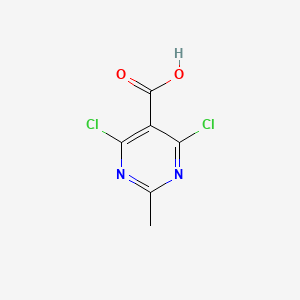

4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid

Description

4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid is a halogenated pyrimidine derivative characterized by chlorine atoms at positions 4 and 6, a methyl group at position 2, and a carboxylic acid moiety at position 4. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral and anticancer agents. Its structural features—chlorine substituents for electrophilic reactivity, a methyl group for steric modulation, and a carboxylic acid for hydrogen bonding—make it a versatile scaffold for drug design .

Properties

IUPAC Name |

4,6-dichloro-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-2-9-4(7)3(6(11)12)5(8)10-2/h1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNMTZASTXZWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933686-09-0 | |

| Record name | 4,6-dichloro-2-methylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF). The reaction is carried out at temperatures ranging from 25°C to 30°C for about 22 hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution, enabling the synthesis of derivatives for pharmaceutical applications.

Mechanistic Insight : The electron-withdrawing carboxylic acid group enhances the electrophilicity of the pyrimidine ring, favoring nucleophilic attack at positions 4 and 6.

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and acyl chloride formation.

Key Observation : Acyl chloride derivatives exhibit higher reactivity in peptide coupling, enabling efficient synthesis of bioactive amides.

Condensation and Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Mechanism : Acid-catalyzed dehydration facilitates cyclization, forming fused rings with enhanced bioactivity .

Biological Activity Correlations

Derivatives exhibit anti-inflammatory properties via enzyme inhibition:

SAR Note : Electron-donating substituents (e.g., methyl groups) enhance binding affinity to inflammatory mediators .

Stability and Reactivity Considerations

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. These compounds are crucial in medicinal chemistry for developing new drugs. Its ability to undergo condensation reactions with aldehydes and ketones allows for the formation of various derivatives that can be biologically active.

Biological Applications

Development of Biologically Active Molecules

4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid is utilized in the development of enzyme inhibitors and receptor antagonists. Its structure enables it to interact with biological targets effectively, making it a valuable intermediate in pharmaceutical synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. It has demonstrated effectiveness against resistant strains, which is particularly important in combating rising antimicrobial resistance. The mechanism involves binding to specific enzymes essential for microbial survival, leading to their inhibition or death.

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is notably used as an intermediate in the synthesis of pharmaceutical drugs targeting cancer and infectious diseases. For instance, it plays a role in synthesizing Dasatinib, a drug used for treating chronic myeloid leukemia . The synthesis methods developed for this compound are designed to be environmentally friendly and suitable for industrial production, addressing the challenges associated with traditional synthesis methods .

Industrial Applications

Production of Agrochemicals

In addition to its pharmaceutical uses, this compound is employed in the production of agrochemicals. Its chemical properties make it suitable for developing pesticides and herbicides that are effective against various agricultural pests.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively when tested using the disc-diffusion method. This study highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Synthesis of Dasatinib

Research on the synthesis of Dasatinib demonstrated that this compound serves as a critical intermediate. The synthetic route developed was noted for its simplicity and efficiency compared to previous methods that required more hazardous reagents. This advancement underscores the compound's importance in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Similarity Scores

The table below highlights structurally related pyrimidine derivatives and their similarity scores (0–1 scale), computed based on functional groups and substitution patterns:

Key Observations :

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Score 0.94) shares the highest similarity due to its ester group (–COOEt) and methylthio (–SCH₃) substituent, though it lacks the second chlorine at position 6 .

- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid (Score 0.87) differs only by the –SCH₃ group instead of –CH₃ at position 2, reducing steric hindrance .

- 2-Methylpyrimidine-5-carboxylic acid (Score 0.75) lacks chlorine substituents, resulting in lower electrophilicity and altered reactivity .

Functional Group Impact on Physicochemical Properties

A. Carboxylic Acid vs. Ester Derivatives

- 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid exhibits higher polarity and hydrogen-bonding capacity compared to its ester analogs (e.g., Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate, CAS 857283-62-6). This increases aqueous solubility (critical for bioavailability) but reduces lipid membrane permeability .

- Esters (e.g., –COOEt) are typically prodrug forms, hydrolyzed in vivo to active carboxylic acids .

B. Chlorine vs. Other Substituents

- The dichloro substitution at positions 4 and 6 enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or thiols). Comparatively, 4,6-Dimethylpyrimidine-5-carboxylic acid (CAS 313339-35-4) lacks chlorine, reducing reactivity but improving metabolic stability .

- Replacement of chlorine with –NH₂ (e.g., 4,6-Dichloro-2-methylpyrimidin-5-amine, CAS 39906-04-2) introduces hydrogen-bond donors, altering binding affinity in biological targets .

Crystallographic and Stability Comparisons

- In contrast, the carboxylic acid group in the target compound introduces additional hydrogen-bonding motifs (e.g., –COOH···O/N), likely improving crystal packing density .

- Methylthio (–SCH₃) analogs exhibit lower thermal stability (m.p. ~313–315 K) compared to methyl (–CH₃) or carboxylic acid derivatives due to weaker intermolecular forces .

Biological Activity

4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid is a synthetic compound with notable biological activity, particularly in the fields of antimicrobial and pharmaceutical research. Its unique structural features enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a carboxylic acid group at position 5. This arrangement contributes to its biological properties and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. It has been shown to inhibit the growth of pathogens, making it a candidate for further pharmaceutical development. Specifically, studies have demonstrated its effectiveness against resistant strains of bacteria, which is crucial in the context of rising antimicrobial resistance .

The mechanism by which this compound exerts its antimicrobial effects involves binding to specific enzymes and receptors that are integral to microbial resistance mechanisms. This interaction may disrupt essential biological processes in target organisms, leading to their inhibition or death .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dichloropyrimidine | Chlorinated pyrimidine | Lacks carboxylic acid functionality |

| 2-Amino-4,6-dichloropyrimidine | Amino group at position 2 | Exhibits different biological activity |

| 5-Fluoro-4,6-dichloropyrimidine | Fluorine substitution at position 5 | Potentially different pharmacological properties |

The unique combination of chlorinated positions and the carboxylic acid group in this compound enhances its reactivity compared to similar compounds .

Study on Antibacterial Activity

A study published in PMC highlighted the antibacterial efficacy of various derivatives of pyrimidine compounds against Staphylococcus aureus. The results indicated that modifications to the core structure could significantly enhance potency. For instance, some analogues of this compound showed improved binding affinity and lower minimum inhibitory concentrations (MICs) compared to the original compound .

Q & A

Q. What are the standard synthetic routes for 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid, and how are intermediates optimized?

The compound is typically synthesized via chlorination of pyrimidine precursors. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chlorine atoms at positions 4 and 6 of the pyrimidine ring . Intermediate purification often involves recrystallization or column chromatography to isolate the carboxylic acid derivative. Reaction conditions (e.g., temperature, solvent polarity) are critical for minimizing byproducts like 5-methoxy derivatives .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., methyl group at position 2, chlorine atoms at 4 and 6) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .

- X-ray crystallography : To resolve planar geometry deviations, particularly for the methyl and carboxylic acid groups .

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. How does the compound’s stability in solution impact experimental design?

Instability in dimethyl sulfoxide (DMSO) has been observed in related pyrimidine derivatives, leading to decomposition or oxidation byproducts. Researchers should:

- Prepare fresh stock solutions.

- Use low-temperature storage (−20°C) for short-term stability.

- Validate stability via periodic HPLC or LC-MS checks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies may arise from:

- Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative organisms) .

- Impurity profiles : Byproducts from synthesis (e.g., residual chlorinated intermediates) can skew results. Rigorous purification and LC-MS characterization are essential .

- Concentration thresholds : Dose-response curves should be replicated across multiple labs to confirm activity windows .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve chlorination efficiency .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution at the 4 and 6 positions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like methoxy group formation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing carboxylic acid group at position 5 activates the pyrimidine ring for Suzuki-Miyaura coupling. However, steric hindrance from the methyl group at position 2 may limit reactivity at position 6. Computational modeling (DFT) can predict regioselectivity .

Q. How do structural analogs compare in enzyme inhibition studies?

Substitutions at position 2 (e.g., methyl vs. thioether groups) significantly alter binding affinity. For example:

- Methyl group : Enhances hydrophobic interactions with thymidine phosphorylase .

- Thioether derivatives : Improve solubility but reduce target selectivity . Comparative studies require isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Methodological Best Practices

- Storage : Store the compound under inert gas (argon) at −80°C for long-term stability. Avoid repeated freeze-thaw cycles .

- Data validation : Cross-reference crystallographic data (CCDC entries) with experimental NMR shifts to confirm structural assignments .

- Ethical compliance : Adhere to institutional guidelines for handling chlorinated compounds due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.